Pulvomycin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

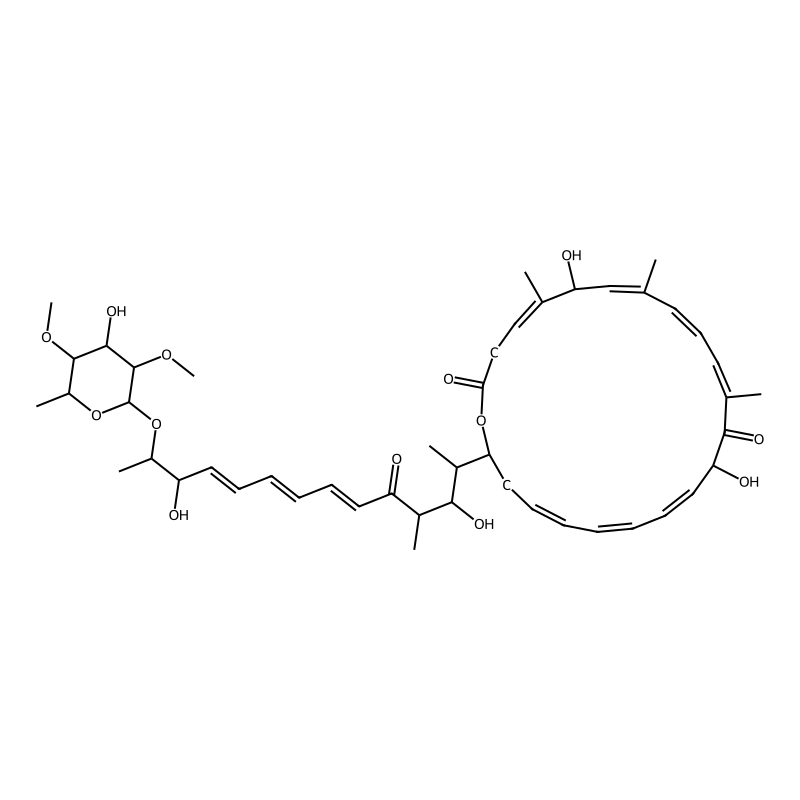

Pulvomycin is a polyketide antibiotic known for its role as an inhibitor of protein biosynthesis in prokaryotic organisms. It primarily targets elongation factor Tu (EF-Tu), a crucial component in the protein synthesis machinery of bacteria. By binding to EF-Tu, pulvomycin prevents the formation of the ternary complex necessary for the incorporation of aminoacyl-tRNA into the growing peptide chain, thereby inhibiting protein synthesis. Pulvomycin is also referred to by its synonyms, labilomycin and 1063-Z, and belongs to the class of elfamycin antibiotics .

- Inhibition of GTP Hydrolysis: Pulvomycin alters the affinity of EF-Tu for guanine nucleotides, inhibiting GTP hydrolysis that is essential for the ternary complex formation with aminoacyl-tRNA .

Additionally, it can participate in oxidation reactions, which involve the addition of oxygen or removal of hydrogen from its molecular structure.

The biological activity of pulvomycin is characterized by its potent antibacterial properties. It effectively inhibits protein synthesis by preventing the formation of the ternary complex composed of EF-Tu, GTP, and aminoacyl-tRNA. This action leads to a significant reduction in bacterial growth and viability. Studies have shown that pulvomycin exhibits a dominant sensitivity phenotype over resistance in bacterial strains . Furthermore, variants such as pulvomycin D have demonstrated cytotoxic effects against various cancer cell lines, indicating potential applications beyond antibacterial activity .

The synthesis of pulvomycin has been explored through various chemical methodologies. A notable approach involves a total synthesis strategy that utilizes pivotal aldol reactions to form critical carbon-carbon bonds between different fragments of the molecule. This method allows for the construction of complex polyketide structures like pulvomycin D . The synthesis process is intricate and requires careful manipulation of reaction conditions to achieve the desired molecular architecture.

Pulvomycin's primary application lies in its use as an antibiotic agent against bacterial infections. Its ability to inhibit protein synthesis makes it a valuable compound in combating antibiotic-resistant bacterial strains. Additionally, due to its cytotoxic properties, derivatives like pulvomycin D are being investigated for potential therapeutic applications in cancer treatment .

Interaction studies have focused on understanding how pulvomycin binds to EF-Tu and affects its function. Research indicates that pulvomycin binds specifically to EF-Tu, altering its conformation and preventing the necessary interactions with GTP and aminoacyl-tRNA required for protein synthesis . These studies are crucial for elucidating the mechanism of action of pulvomycin and for developing new antibiotics based on its structure.

Pulvomycin shares structural and functional similarities with several other antibiotics that target protein synthesis. Here are some comparable compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Labilomycin | Similar to pulvomycin; inhibits EF-Tu | Identical mechanism but different structural features |

| Kirromycin | Inhibits GTP hydrolysis in EF-Tu | Also targets EF-Tu but has different binding dynamics |

| GE2270 A | Binds to EF-Tu and inhibits aminoacyl-tRNA binding | Distinct chemical structure compared to pulvomycin |

| Tiamulin | Inhibits protein synthesis by affecting ribosomal function | Primarily used in veterinary medicine |

Pulvomycin's uniqueness lies in its specific binding properties and its efficacy against certain resistant bacterial strains, setting it apart from these similar compounds while still belonging to a shared class of antibiotics targeting bacterial protein synthesis .

Pulvomycin was first isolated in 1957 from an unidentified Streptomyces strain during a screening for novel antibiotics. Initially named "antibiotic-1063Z," its discovery marked the identification of a structurally unique macrocyclic lactone compound with potent antibacterial properties. In 1963, Akita et al. independently isolated the same compound from Streptomyces albosporeus var. labilomyceticus and named it labilomycin due to its chemical instability. By 1976, comparative studies confirmed that pulvomycin, labilomycin, and antibiotic-1063Z were identical, resolving nomenclature conflicts. The name "pulvomycin" became standardized in later literature, reflecting its powdery (Latin: pulvis) physical form.

Key milestones in its identification include:

| Year | Discovery/Contribution | Reference |

|---|---|---|

| 1957 | Initial isolation as antibiotic-1063Z | |

| 1963 | Rediscovery as labilomycin | |

| 1976 | Structural identity confirmation | |

| 1985 | Full structural elucidation |

Natural Sources and Producing Organisms

Pulvomycin is primarily synthesized by actinomycetes, with production documented across multiple Streptomyces and Streptoverticillium species:

Primary Producing Strains

Notably, heterologous expression studies demonstrated that pulvomycin biosynthesis can be activated in non-native hosts. For example, genetic engineering of Streptomyces flavopersicus using a pleiotropic regulator from Streptomyces coelicolor induced pulvomycin production, revealing cryptic biosynthetic potential.

Ecological Distribution

Pulvomycin-producing strains are predominantly isolated from:

Early Structural Characterization Efforts

Initial structural studies were hampered by pulvomycin's instability and complex architecture. Early mischaracterizations (1957–1984) lacked critical details about its macrocyclic core. Breakthroughs occurred through multidisciplinary approaches:

Key Analytical Techniques and Findings

The complete structure, finalized in 1985, revealed:

- A 22-membered lactone ring with alternating E/Z double bonds

- A glycosylated side chain containing 2,4-di-O-methyl-6-deoxy-β-D-galactopyranose

- Three distinct polyene systems contributing to UV absorption (λmax 320 nm)

Synthetic Challenges

Early synthetic efforts focused on fragment assembly:

The biosynthetic gene cluster responsible for pulvomycin production has been successfully identified and characterized through comprehensive genomic analysis of estuarine Streptomyces strains [1] [2] [3]. This breakthrough discovery represents a significant advancement in understanding the molecular basis of pulvomycin biosynthesis and provides crucial insights into the genetic architecture underlying this important antibiotic compound.

The pulvomycin biosynthetic gene cluster exhibits the characteristic features of a trans-acyltransferase polyketide synthase system, distinguishing it from the more commonly studied cis-acyltransferase systems [1] [4] [2]. The cluster encompasses a substantial DNA region containing multiple genes that encode the various enzymatic components required for pulvomycin assembly. Notably, the polyketide synthase modules within this cluster lack integrated acyltransferase domains, a defining characteristic of trans-acyltransferase systems [5] [6] [7].

Genomic sequencing and bioinformatics analysis have revealed that the pulvomycin gene cluster contains genes encoding polyketide synthase modules with ketosynthase, acyl carrier protein, and various processing domains, but conspicuously lacks the acyltransferase domains typically found in cis-acyltransferase systems [1] [2] [3]. This architectural arrangement necessitates the presence of discrete, free-standing acyltransferase enzymes that function in trans to provide the necessary acyl unit loading activity for polyketide chain extension.

The identification of this gene cluster has been facilitated by advances in genome sequencing technologies and computational tools for biosynthetic gene cluster prediction [5] [8] [9]. The cluster spans a significant genomic region and contains multiple open reading frames encoding proteins with homology to known polyketide synthase components. Phylogenetic analysis of the ketosynthase domains within the cluster provides evidence for their evolutionary relationship to other trans-acyltransferase polyketide synthases found in various Streptomyces species [10] [11] [8].

The gene cluster organization follows the modular architecture typical of type I polyketide synthases, where each module is responsible for one round of chain elongation and processing [6] [7] [12]. However, the absence of integrated acyltransferase domains in each module distinguishes this system from classical cis-acyltransferase polyketide synthases and places it within the growing family of trans-acyltransferase systems that have been recognized for their enhanced biosynthetic capabilities and engineering potential [5] [13] [14].

Trans-Acyltransferase Biosynthetic Pathway

The pulvomycin biosynthetic pathway operates through a trans-acyltransferase polyketide synthase mechanism, representing one of the most sophisticated examples of this biosynthetic strategy in Streptomyces species [1] [4] [2]. This system employs a fundamentally different organizational principle compared to traditional cis-acyltransferase polyketide synthases, offering expanded chemical diversity and enhanced biosynthetic flexibility.

In the trans-acyltransferase system responsible for pulvomycin biosynthesis, the acyltransferase activity is provided by discrete, free-standing enzymes that function independently of the core polyketide synthase modules [5] [6] [7]. These trans-acting acyltransferases are responsible for selecting appropriate acyl-coenzyme A building blocks and transferring them to the acyl carrier protein domains present in each polyketide synthase module. This arrangement allows for greater substrate specificity and enables the incorporation of diverse building blocks that contribute to the structural complexity of pulvomycin [15] [16].

The biosynthetic pathway begins with the selection and activation of starter and extender units by the discrete acyltransferase enzymes [5] [7] [17]. These enzymes exhibit specificity for particular acyl-coenzyme A substrates and catalyze the transfer of acyl groups to the phosphopantetheinyl prosthetic groups of acyl carrier protein domains through a ping-pong bi-bi mechanism [15] [16]. The loaded acyl carrier proteins then interact with ketosynthase domains to facilitate decarboxylative condensation reactions that extend the growing polyketide chain.

The modular organization of the pulvomycin trans-acyltransferase polyketide synthase follows an assembly line principle, where each module contains minimally a ketosynthase domain, an acyl carrier protein domain, and various optional processing domains [6] [17] [18]. The ketosynthase domains catalyze the key carbon-carbon bond forming reactions through Claisen-type condensations, while the acyl carrier protein domains serve as flexible tethering points for the growing polyketide intermediate [19] [18] [13].

Processing domains within the pulvomycin biosynthetic pathway include ketoreductase, dehydratase, and other tailoring enzymes that modify the nascent polyketide chain [20] [21] [22]. These domains operate in a coordinated fashion to introduce the specific functional groups and stereochemical features that characterize the pulvomycin structure. The 22-membered macrocyclic lactone ring system of pulvomycin is assembled through this modular process, with cyclization occurring through the action of specialized cyclization domains or post-polyketide synthase enzymes [1] [4] [2].

The trans-acyltransferase architecture provides several advantages over cis-acyltransferase systems, including enhanced substrate promiscuity, increased evolutionary adaptability, and greater potential for biosynthetic engineering [5] [13] [14]. The discrete nature of the acyltransferase enzymes allows for independent evolution of substrate specificity, while the modular organization of the core polyketide synthase modules enables recombination and domain shuffling events that can generate structural diversity [2] [5] [13].

Post-Polyketide Synthase Modification Enzymes

The biosynthesis of pulvomycin involves a sophisticated array of post-polyketide synthase modification enzymes that are responsible for the final structural maturation and functional optimization of the compound [20] [21] [22]. These tailoring enzymes operate downstream of the core polyketide synthase machinery and catalyze essential modifications that transform the nascent polyketide backbone into the bioactive pulvomycin molecule.

Post-polyketide synthase modification represents a critical phase in the biosynthetic pathway, where the linear or cyclic polyketide intermediate undergoes a series of enzymatic transformations that introduce key functional groups, establish proper stereochemistry, and create the final three-dimensional structure necessary for biological activity [20] [22] [23]. The complexity of these modifications reflects the sophisticated regulatory networks that govern secondary metabolite biosynthesis in Streptomyces species.

The post-polyketide synthase enzymes involved in pulvomycin biosynthesis include various classes of oxidoreductases, methyltransferases, and cyclases that work in concert to achieve the final molecular architecture [20] [21] [22]. These enzymes exhibit high substrate specificity and operate under stringent temporal and spatial control to ensure the proper sequence of modifications. The coordination of these activities is essential for maintaining the integrity of the biosynthetic pathway and preventing the accumulation of aberrant intermediates.

Methyltransferase enzymes play particularly important roles in pulvomycin post-polyketide synthase processing, catalyzing the transfer of methyl groups from S-adenosyl-L-methionine to specific hydroxyl or amino groups on the polyketide backbone [20] [21] [24]. These modifications can significantly impact the biological activity, stability, and pharmacokinetic properties of the final product. The specificity of these methyltransferases is governed by their active site architecture and their ability to recognize specific structural motifs within the polyketide substrate.

Oxidoreductase enzymes contribute to post-polyketide synthase modification through the introduction of oxygen-containing functional groups and the establishment of proper oxidation states [20] [21] [25]. These enzymes often require cofactors such as nicotinamide adenine dinucleotide or flavin adenine dinucleotide and may operate through complex electron transfer chains. The timing and specificity of these oxidation reactions are crucial for maintaining the chemical stability of intermediate compounds and ensuring the proper folding of the final product.

Cyclization enzymes represent another important class of post-polyketide synthase modification enzymes that are responsible for the formation of the macrocyclic ring system characteristic of pulvomycin [20] [21] [22]. These enzymes catalyze intramolecular cyclization reactions that create the 22-membered lactone ring through the formation of ester bonds between distant portions of the polyketide chain. The stereochemical outcome of these cyclization reactions is critical for the biological activity of pulvomycin and is controlled by the three-dimensional structure of the cyclase active site.

Regulatory Mechanisms in Streptomyces Species

The regulation of pulvomycin biosynthesis in Streptomyces species involves a complex hierarchical network of regulatory mechanisms that integrate environmental signals, developmental cues, and metabolic status to control the expression of biosynthetic genes [26] [24] [27]. These regulatory systems represent one of the most sophisticated examples of transcriptional control in bacterial secondary metabolism and provide multiple layers of regulation that ensure the appropriate timing and magnitude of antibiotic production.

The regulatory cascade governing pulvomycin biosynthesis operates through a pyramidal organization of transcriptional regulators that includes global regulators, pathway-specific regulators, and cluster-situated regulators [26] [24] [27]. Global regulators respond to broad environmental and physiological signals and exert pleiotropic effects on multiple biosynthetic pathways. These regulators include two-component systems, sigma factors, and other regulatory proteins that integrate signals related to nutrient availability, growth phase, and stress conditions [26] [28] [29].

Pathway-specific regulators represent the next level in the regulatory hierarchy and are responsible for the direct control of individual biosynthetic gene clusters [24] [27] [30]. These regulators are typically encoded within or adjacent to the biosynthetic gene clusters they control and function as master switches that can activate or repress the entire pathway in response to specific signals. The Streptomyces antibiotic regulatory protein family represents a particularly important class of pathway-specific regulators that control the expression of numerous antibiotic biosynthetic pathways [24] [27] [30].

Cluster-situated regulators provide the most direct level of control over pulvomycin biosynthesis and are typically encoded within the biosynthetic gene cluster itself [24] [27] [30]. These regulators often exhibit high specificity for their cognate biosynthetic pathway and can respond to the presence of pathway intermediates or end products through feedback regulatory mechanisms. The integration of these regulatory signals ensures that biosynthetic activity is coordinated with the availability of precursors and the cellular capacity for secondary metabolite production.

The temporal regulation of pulvomycin biosynthesis is closely linked to the morphological development of Streptomyces species, with secondary metabolite production typically occurring during the transition from vegetative growth to reproductive development [26] [27] [29]. This developmental regulation is mediated by master regulatory proteins that control both morphological differentiation and secondary metabolite biosynthesis. The coordination of these processes ensures that antibiotic production occurs at the appropriate time in the bacterial life cycle when it can provide maximum selective advantage.

Environmental regulation of pulvomycin biosynthesis involves the sensing of various chemical and physical signals that indicate the presence of competing organisms or stress conditions [26] [27] [31]. These signals can include nutrient limitation, pH changes, temperature fluctuations, and the presence of competing microorganisms. The response to these environmental cues is mediated by specialized regulatory proteins that can rapidly adjust biosynthetic activity in response to changing conditions.

Purity

XLogP3

Exact Mass

Appearance

Storage

Wikipedia

Dates

2: Martucci NM, Lamberti A, Arcari P, Masullo M. The eubacterial protein synthesis inhibitor pulvomycin interacts with archaeal elongation factor 1α from Sulfolobus solfataricus. Biochimie. 2012 Feb;94(2):503-9. doi: 10.1016/j.biochi.2011.08.019. Epub 2011 Sep 10. PubMed PMID: 21924318.

3: Cammarano P, Teichner A, Chinali G, Londei P, de Rosa M, Gambacorta A, Nicolaus B. Archaebacterial elongation factor Tu insensitive to pulvomycin and kirromycin. FEBS Lett. 1982 Nov 8;148(2):255-9. PubMed PMID: 6759168.

4: Landini P, Bandera M, Soffientini A, Goldstein BP. Sensitivity of elongation factor Tu (EF-Tu) from different bacterial species to the antibiotics efrotomycin, pulvomycin and MDL 62879. J Gen Microbiol. 1993 Apr;139(4):769-74. PubMed PMID: 8515234.

5: Parmeggiani A, Krab IM, Okamura S, Nielsen RC, Nyborg J, Nissen P. Structural basis of the action of pulvomycin and GE2270 A on elongation factor Tu. Biochemistry. 2006 Jun 6;45(22):6846-57. PubMed PMID: 16734421.

6: Zeef LA, Bosch L, Anborgh PH, Cetin R, Parmeggiani A, Hilgenfeld R. Pulvomycin-resistant mutants of E.coli elongation factor Tu. EMBO J. 1994 Nov 1;13(21):5113-20. PubMed PMID: 7957075; PubMed Central PMCID: PMC395458.

7: Anborgh PH, Okamura S, Parmeggiani A. Effects of the antibiotic pulvomycin on the elongation factor Tu-dependent reactions. Comparison with other antibiotics. Biochemistry. 2004 Dec 14;43(49):15550-6. PubMed PMID: 15581367.

8: ZIEF M, WOODSIDE R, SCHMITZ H. Pulvomycin. Antibiot Chemother (Northfield). 1957 Jul;7(7):384-6. PubMed PMID: 24544485.

9: Assmann D, Wolf H. Pulvomycin, an inhibitor of prokaryotic protein biosynthesis. Arch Microbiol. 1979 Mar 12;120(3):297-9. PubMed PMID: 375861.

10: Boon K, Krab I, Parmeggiani A, Bosch L, Kraal B. Substitution of Arg230 and Arg233 in Escherichia coli elongation factor Tu strongly enhances its pulvomycin resistance. Eur J Biochem. 1995 Feb 1;227(3):816-22. PubMed PMID: 7867642.

11: Wolf H, Assmann D, Fischer E. Pulvomycin, an inhibitor of protein biosynthesis preventing ternary complex formation between elongation factor Tu, GTP, and aminoacyl-tRNA. Proc Natl Acad Sci U S A. 1978 Nov;75(11):5324-8. PubMed PMID: 364475; PubMed Central PMCID: PMC392955.

12: Möhrle VG, Tieleman LN, Kraal B. Elongation factor Tu1 of the antibiotic GE2270A producer Planobispora rosea has an unexpected resistance profile against EF-Tu targeted antibiotics. Biochem Biophys Res Commun. 1997 Jan 13;230(2):320-6. PubMed PMID: 9016775.

13: Schwartz JL, Tishler M, Arison BH, Shafer HM, Omura S. Identification of mycolutein and pulvomycin as aureothin and labilomycin respectively. J Antibiot (Tokyo). 1976 Mar;29(3):236-41. PubMed PMID: 770405.

14: Glöckner C, Wörner W, Wolf H. Kirromycin-resistant elongation factor Tu from pulvomycin-producing wild-type of Streptoverticillium mobaraense. Biochem Biophys Res Commun. 1982 Aug;107(3):959-65. PubMed PMID: 6890351.

15: Kraal B, Zeef LA, Mesters JR, Boon K, Vorstenbosch EL, Bosch L, Anborgh PH, Parmeggiani A, Hilgenfeld R. Antibiotic resistance mechanisms of mutant EF-Tu species in Escherichia coli. Biochem Cell Biol. 1995 Nov-Dec;73(11-12):1167-77. Review. PubMed PMID: 8722034.

16: Pingoud A, Block W, Urbanke C, Wolf H. The antibiotics kirromycin and pulvomycin bind to different sites on the elongation factor Tu from Escherichia coli. Eur J Biochem. 1982 Apr 1;123(2):261-5. PubMed PMID: 6122571.

17: Wörner W, Wolf H. Kirromycin-resistant elongation factor Tu from wild-type of Lactobacillus brevis. FEBS Lett. 1982 Sep 20;146(2):322-6. PubMed PMID: 6890473.

18: McKenzie NL, Thaker M, Koteva K, Hughes DW, Wright GD, Nodwell JR. Induction of antimicrobial activities in heterologous streptomycetes using alleles of the Streptomyces coelicolor gene absA1. J Antibiot (Tokyo). 2010 Apr;63(4):177-82. doi: 10.1038/ja.2010.13. Epub 2010 Mar 12. PubMed PMID: 20224601.

19: Schmid B, Anke T, Wolf H. Action of pulvomycin and kirromycin on eukaryotic cells. FEBS Lett. 1978 Dec 1;96(1):189-91. PubMed PMID: 729785.

20: Krásný L, Mesters JR, Tieleman LN, Kraal B, Fucík V, Hilgenfeld R, Jonák J. Structure and expression of elongation factor Tu from Bacillus stearothermophilus. J Mol Biol. 1998 Oct 23;283(2):371-81. PubMed PMID: 9769211.